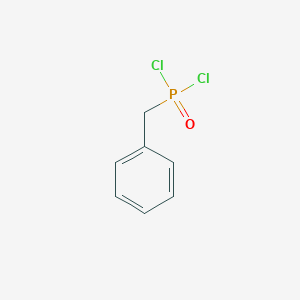

Dichlorophosphorylmethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2OP/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGYMVCOXXOADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400491 | |

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-19-0 | |

| Record name | Benzylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dichlorophosphorylmethylbenzene

Overview of Established Synthetic Pathways to Phosphonic Dichlorides

The synthesis of phosphonic dichlorides, the class of compounds to which dichlorophosphorylmethylbenzene belongs, is typically achieved through several established routes. A primary method involves the direct reaction of an aromatic hydrocarbon with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst, a variant of the Friedel-Crafts reaction.

Another significant pathway is the oxidation of corresponding dichlorophosphines. For instance, methylphosphonyl dichloride can be produced by oxidizing methyldichlorophosphine (B1584959) with sulfuryl chloride. wikipedia.org

Furthermore, phosphonic dichlorides can be synthesized from phosphonate (B1237965) esters, such as dimethyl methylphosphonate, through chlorination with reagents like thionyl chloride or phosgene (B1210022). wikipedia.orggoogle.com This conversion is often facilitated by catalysts to improve reaction rates and yields. google.com The Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds, serves as a foundational step in creating phosphonate ester precursors from alkyl halides and trialkyl phosphites. acs.orgresearchgate.net These esters can then be hydrolyzed and chlorinated to yield the desired phosphonic dichloride. acs.orgacs.org

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of arylphosphonic dichlorides, such as phenylphosphonic dichloride—a close analogue of this compound—provides a clear model for classical and contemporary production methods.

The traditional industrial synthesis relies on the reaction of benzene (B151609) (or toluene (B28343) for this compound) with phosphorus trichloride (PCl₃) using anhydrous aluminum chloride (AlCl₃) as a catalyst. google.com This method is effective but suffers from significant drawbacks. A large, stoichiometric excess of AlCl₃ is required, which leads to substantial waste generation. google.comsnu.ac.kr Additionally, the product forms a stable complex with the AlCl₃ catalyst, necessitating a complex workup procedure involving a dissociating agent (like sodium chloride, pyridine (B92270), or phosphorus oxychloride) and solvent extraction to isolate the final product. google.com This process is not only complex but also environmentally taxing due to the large volume of waste slag produced. google.com

Contemporary approaches have focused on overcoming the limitations of the classical method. A notable advancement is the use of Lewis acid ionic liquids as recyclable catalysts. google.com This method still involves the reaction of the aromatic precursor with PCl₃ but replaces AlCl₃ with an ionic liquid catalyst. The key advantage is the simple separation of the catalyst post-reaction. The reaction mixture separates into two layers: an ionic liquid layer and a product layer. The ionic liquid can be recovered and reused, drastically reducing waste and simplifying the purification process, which typically involves distillation. google.com

Transition metal catalysis, particularly with nickel or palladium, represents another modern approach for forming the crucial C-P bond. beilstein-archives.orgorganic-chemistry.org These methods often involve the cross-coupling of an aryl halide with a phosphorus source like a trialkyl phosphite (B83602) or H-phosphonate. researchgate.netbeilstein-archives.org

The mechanism of the classical Friedel-Crafts route involves the activation of phosphorus trichloride by the Lewis acid, aluminum chloride. The AlCl₃ coordinates to the PCl₃, forming a highly electrophilic complex that then attacks the electron-rich aromatic ring (e.g., toluene) in an electrophilic aromatic substitution reaction. This forms an aryldichlorophosphine-AlCl₃ adduct. Subsequent oxidation and hydrolysis steps during workup yield the final phosphonic dichloride. The strong interaction between the product and AlCl₃ necessitates a decomplexing step for product isolation. google.com

In modern catalytic systems using transition metals like nickel, the mechanism follows a different pathway. For the phosphonylation of aryl halides, the process typically begins with the reduction of a Ni(II) pre-catalyst to an active Ni(0) species. beilstein-archives.org This is followed by a catalytic cycle involving:

Oxidative Addition: The active Ni(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Ni(II) complex. beilstein-archives.org

Ligand Exchange/Phosphonium (B103445) Salt Formation: The nickel complex reacts with the phosphite reagent. beilstein-archives.org

Reductive Elimination: The final C-P bond is formed as the arylphosphonate product is released, regenerating the active Ni(0) catalyst, which can then begin a new cycle. beilstein-archives.org

The Arbuzov reaction, used to create phosphonate precursors, proceeds via a nucleophilic attack from the phosphite on an alkyl halide, forming a phosphonium intermediate. A subsequent dealkylation step, typically by the displaced halide ion, results in the formation of the stable P=O bond, driving the reaction to completion. acs.org

Optimizing the synthesis of this compound and its analogues involves careful control of several parameters to maximize yield and minimize side reactions, such as polymer formation. google.com

In the classical AlCl₃-catalyzed synthesis of phenylphosphonic dichloride, reaction conditions typically involve refluxing the reactants for 6 to 18 hours. The molar ratio of reactants is a critical parameter, with typical ratios of phosphorus trichloride to benzene to the aluminum chloride in the catalyst being in the range of 1.5–2.5 : 0.8–1.5 : 0.01–1. google.com

For syntheses that proceed via a phosphonate intermediate, the chlorination step can be optimized. The use of thionyl chloride in the presence of a catalyst, such as an inorganic halide (e.g., NaCl, CaCl₂, MnCl₂), allows the reaction to proceed at temperatures between 50°C and 181°C. google.com In some cases, adding a base like pyridine can be beneficial, especially for acid-sensitive substrates, by neutralizing any HCl generated. However, this introduces the challenge of completely removing the pyridine and excess thionyl chloride during workup, which may require co-evaporation with a solvent like toluene under high vacuum. stackexchange.com

An improved nickel-catalyzed phosphonylation method highlights the impact of optimization. By changing the order of reactant addition and running the reaction without a solvent, the required reaction time was dramatically reduced from over 24 hours to approximately 4 hours, achieving yields above 80%. beilstein-archives.org

The following table compares the classical and a contemporary ionic liquid-based synthesis for arylphosphonic dichlorides:

| Parameter | Classical AlCl₃ Method | Ionic Liquid Method |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Lewis Acid Ionic Liquid |

| Catalyst Amount | Stoichiometric / Excess | Catalytic |

| Reaction Time | 6 - 18 hours | 6 - 18 hours |

| Workup | Complex; requires decomplexing agent and extraction | Simple; phase separation and distillation |

| Catalyst Recycling | Not possible | Recyclable |

| Waste Generation | High (large amounts of waste slag) | Low |

| Reference | google.com | google.com |

Emerging and Sustainable Synthetic Strategies for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for producing organophosphorus compounds. nih.gov These strategies aim to reduce waste, avoid hazardous reagents, improve energy efficiency, and utilize renewable resources where possible. snu.ac.krresearchgate.net

A key focus of green synthesis is the replacement of hazardous reagents and the minimization of waste. researchgate.net The shift from stoichiometric AlCl₃ to recyclable ionic liquid catalysts in the synthesis of arylphosphonic dichlorides is a prime example of an environmentally benign protocol. google.com This change aligns with green chemistry principles by preventing waste rather than treating it after it has been created and by using catalytic reagents instead of stoichiometric ones. google.com

Solvent-free synthesis, or mechanochemistry (ball milling), is another emerging green technique. researchgate.netmdpi.com By performing reactions in the absence of a solvent, waste is significantly reduced, and purification can be simplified. mdpi.com An improved nickel-catalyzed C-P coupling reaction that proceeds without a solvent demonstrates the successful application of this principle. beilstein-archives.org

The use of alternative energy sources like microwave irradiation or ultrasound is also a hallmark of green synthesis. researchgate.netmdpi.com These methods can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and cleaner reactions compared to conventional heating. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways with higher atom economy and lower energy requirements. snu.ac.krresearchgate.net The development of catalytic methods for producing this compound and related compounds is a significant area of research.

As mentioned, the use of recyclable Lewis acid ionic liquids represents a major catalytic improvement over the traditional AlCl₃ process. google.com This approach not only makes the process greener but also more cost-effective in the long run due to catalyst reuse. google.com

Industrial Synthesis and Scale-Up Considerations for this compound

The industrial production of this compound, also known as benzylphosphonic dichloride, is centered around methodologies that are cost-effective, scalable, and produce a high-purity product. The synthesis routes employed on a large scale are often adaptations of laboratory procedures, optimized for efficiency, safety, and environmental considerations.

Primary industrial synthesis often involves the reaction of a benzyl (B1604629) precursor with a phosphorus source, typically phosphorus trichloride (PCl₃), followed by an oxidation or chlorination step. One of the established methods for analogous compounds like phenylphosphonic dichloride involves the Friedel-Crafts type reaction between benzene and phosphorus trichloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This approach, while effective, presents significant challenges during industrial scale-up. The catalyst forms a stable complex with the product, which complicates the separation and purification stages. google.com Dissociation of this complex often requires additional reagents and processing steps, leading to increased waste streams and environmental concerns. google.com

To address these issues, modern industrial approaches are exploring more sustainable catalyst systems. The use of reusable solid acid catalysts or ionic liquids is a promising alternative that can simplify product isolation and reduce the environmental impact. google.com For instance, a patented environmentally friendly method for a similar compound utilizes a Lewis acid ionic liquid that facilitates catalyst recycling and straightforward separation of the product. google.com

Another viable industrial pathway is the oxidation of a precursor phosphine (B1218219). For example, the synthesis of methylphosphonyl dichloride is achieved through the oxidation of methyldichlorophosphine. An analogous route for this compound would involve the controlled oxidation of the corresponding benzyl dichlorophosphine.

The chlorination of benzylphosphonic acid using agents like thionyl chloride or phosgene is also a chemically feasible route. nih.gov However, the industrial scale-up of this method requires robust infrastructure to handle these highly corrosive and toxic reagents safely.

Scale-Up Considerations:

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations:

Reaction Kinetics and Thermodynamics: The reactions are often exothermic, necessitating efficient heat removal systems to maintain optimal reaction temperatures and prevent runaway reactions. azom.com Continuous flow reactors are increasingly considered for better heat and mass transfer control compared to traditional batch reactors.

Raw Material Purity and Handling: The purity of starting materials, such as phosphorus trichloride, is crucial as impurities can affect the reaction efficiency and final product quality. azom.com Given the hazardous nature of many reactants, including their high reactivity with water, dedicated handling and storage facilities are imperative. princeton.edu

Process Control and Automation: To ensure consistent product quality and operational safety, industrial processes are typically automated. In-line analytical techniques can be employed to monitor the reaction progress and control critical parameters in real-time. azom.com

Downstream Processing and Purification: The separation of the final product from the reaction mixture, unreacted starting materials, and byproducts is a significant challenge. This often involves multi-step processes such as distillation under reduced pressure, extraction, and crystallization. The choice of purification method is dictated by the required purity of the final product and the economic viability of the process.

Waste Management and Environmental Impact: The generation of hazardous byproducts, such as hydrogen chloride gas and organophosphorus waste streams, requires dedicated treatment facilities to comply with environmental regulations. The development of greener synthetic routes with higher atom economy and recyclable catalysts is a key focus in modern industrial chemistry. google.com

The following table provides an illustrative overview of key parameters for a hypothetical industrial synthesis of this compound:

| Parameter | Value / Condition | Significance |

|---|---|---|

| Primary Reactants | Benzyl Chloride, Phosphorus Trichloride, Oxygen/Oxidizing Agent | Fundamental building blocks for the target molecule. |

| Catalyst System | Lewis Acid (e.g., AlCl₃) or Heterogeneous/Ionic Liquid Catalyst | Influences reaction rate, selectivity, and downstream purification complexity. google.com |

| Reaction Temperature | Typically elevated, requires precise control | Optimizes reaction kinetics while minimizing side reactions and decomposition. |

| Pressure | Atmospheric or slightly elevated | Maintained to control reaction and contain volatile components. |

| Reactor Type | Glass-lined or corrosion-resistant batch or continuous flow reactor | Ensures compatibility with corrosive reagents and byproducts like HCl. princeton.edu |

| Purification Method | Vacuum Distillation | Separates the high-boiling point product from more volatile impurities. |

| Typical Yield | Variable, dependent on process optimization | A key economic driver for the industrial process. |

Reactivity and Reaction Pathways of Dichlorophosphorylmethylbenzene

Electrophilic and Nucleophilic Character of the Dichlorophosphoryl Moiety in Dichlorophosphorylmethylbenzene

The chemical behavior of the dichlorophosphoryl moiety [-P(O)Cl₂] in this compound is dominated by its pronounced electrophilic character. The phosphorus atom is in a high oxidation state (+5) and is bonded to three highly electronegative atoms: one oxygen and two chlorines. This arrangement creates a significant partial positive charge on the phosphorus atom, making it a prime target for attack by nucleophiles.

This strong electrophilicity is evidenced by its high reactivity towards even weak nucleophiles. For instance, analogous compounds like methylphosphonic dichloride are known to fume in moist air and react violently with water, indicating a rapid reaction with atmospheric moisture. chemicalbook.com The phosphorus center in this compound readily undergoes nucleophilic substitution reactions where the chloride ions serve as effective leaving groups.

Conversely, the dichlorophosphoryl group exhibits no significant nucleophilic character. The high oxidation state of the phosphorus atom and the presence of the electron-withdrawing oxygen and chlorine substituents prevent it from acting as an electron donor in chemical reactions.

Reactivity of the Benzyl (B1604629) Substituent in this compound

The benzyl substituent (C₆H₅CH₂-) attached to the phosphorus atom introduces a secondary site of reactivity in the molecule, distinct from the phosphorus center. The reactivity of this group involves both the aromatic ring and the benzylic methylene (B1212753) (-CH₂-) bridge.

Aromatic Ring Reactivity: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. However, these reactions must compete with the highly reactive P(O)Cl₂ group. Under certain conditions, such as the presence of Lewis acids, side reactions like Friedel-Crafts alkylation on the aromatic ring can occur. chemistry-chemists.com The phosphonyl group itself acts as a deactivating, meta-directing substituent on the benzene ring for such substitutions.

Benzylic Position Reactivity: The methylene carbon adjacent to the benzene ring is known as the benzylic position. This position is particularly susceptible to oxidation and radical reactions. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize benzylic radicals, carbocations, or carbanions through resonance. While specific redox reactions on the benzylic carbon of this compound are not widely documented, it is chemically plausible that strong oxidizing agents could convert the methylene group to a carbonyl or carboxyl group, though this would likely be accompanied by hydrolysis of the dichlorophosphoryl moiety.

Hydrolysis and Alcoholysis Reactions of this compound

Consistent with its strong electrophilic nature, this compound reacts readily with water and alcohols in hydrolysis and alcoholysis reactions, respectively. These are nucleophilic substitution reactions at the phosphorus center.

Hydrolysis: In the presence of water, the two P-Cl bonds are sequentially cleaved and replaced by hydroxyl (-OH) groups. This vigorous, often violent, reaction produces benzylphosphonic acid and hydrochloric acid. chemicalbook.com

Reaction Equation: C₆H₅CH₂P(O)Cl₂ + 2H₂O → C₆H₅CH₂P(O)(OH)₂ + 2HCl

Alcoholysis: The reaction with alcohols (ROH) is a fundamental method for synthesizing benzylphosphonic esters. The alcohol's oxygen atom acts as the nucleophile, displacing the chloride ions. The reaction can be controlled to produce either the monoester phosphonochloridate or, more commonly, the diester by using at least two equivalents of the alcohol in the presence of a base (like triethylamine (B128534) or pyridine) to scavenge the HCl produced. nih.govacs.org

A specific example is the reaction with (S)-pyrethrolone in acetonitrile, which proceeds over 24 hours to yield the corresponding phosphonic ester. nih.govacs.org

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methanol (2 eq.) | Pyridine (B92270) | Dibenzyl methylphosphonate |

| This compound | Ethanol (2 eq.) | Triethylamine | Dibenzyl ethylphosphonate |

| This compound | (S)-Pyrethrolone | Triethylamine | (S)-pyrethrolonyl benzylphosphonate chloride |

Transesterification and Transamidation Reactions of this compound

The ester and amide derivatives of benzylphosphonic acid, formed from this compound, can undergo further substitution reactions.

Transesterification: Benzylphosphonate esters can be converted into different esters through transesterification. mdpi.com This equilibrium reaction involves treating the phosphonate (B1237965) ester with a different alcohol, often in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the reaction to completion, the reactant alcohol is typically used in large excess. masterorganicchemistry.com Research on the related compound dibenzyl phosphite (B83602) shows that the benzyl ester group can be readily substituted, and the reaction proceeds through a mixed ester intermediate. mdpi.com

The following table, adapted from studies on dibenzyl phosphite, illustrates the slow progression of transesterification with butanol at room temperature, highlighting the stepwise nature of the reaction. mdpi.com

| Time (days) | Starting Material (%) | "Mixed" Ester Product (%) | Fully Substituted Product (%) |

| 1 | 95 | 5 | 0 |

| 4 | 75 | 24 | 1 |

| 7 | 66 | 33 | 1 |

| 18 | 54 | 44 | 2 |

Transamidation: While less commonly documented for this specific compound, transamidation is a known reaction for phosphonamides. After initial reaction of this compound with an amine to form a phosphonamide, subsequent reaction with a different amine, particularly under heating, could lead to an exchange of the amino group.

Phosphorylation Reactions Mediated by this compound

This compound is an effective phosphorylating agent, used to introduce the benzylphosphonyl group [C₆H₅CH₂P(O)] onto various substrates. This reactivity is central to its application in the synthesis of more complex molecules, including biologically active compounds and flame retardants. core.ac.ukgoogle.comlookchem.com

The reaction with nucleophiles such as alcohols or amines results in the formation of a new P-O or P-N bond, respectively. This process has been utilized to create a range of molecules, from enzyme inhibitors to potential HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.govlookchem.com For instance, in the synthesis of pyrethrin mimetic phosphonates, this compound is reacted sequentially with two different alcohols ((S)-pyrethrolone and p-nitrophenol) to build a complex phosphotriester designed to probe biological mechanisms. nih.govacs.org

Redox Chemistry of this compound

The redox chemistry of this compound is dictated by the oxidation states of its constituent parts.

Phosphorus Center: The phosphorus atom exists in the +5 oxidation state, its highest possible state. Consequently, the phosphorus center cannot be oxidized further. It can, however, be reduced, although this typically requires potent reducing agents and is not a common transformation.

Benzyl Substituent: The benzyl group offers sites for both oxidation and reduction. The benzylic carbon can be oxidized by strong oxidizing agents. The aromatic ring can be reduced under specific conditions, for example, through Birch reduction using an alkali metal in liquid ammonia (B1221849) and an alcohol, which would yield a non-aromatic cyclohexadiene derivative. No specific examples of these redox reactions being performed on this compound are prominently reported, as such harsh conditions would likely also affect the sensitive dichlorophosphoryl group.

Investigations into Novel Reaction Pathways and Unusual Reactivity of this compound

Current research on this compound and related compounds focuses less on discovering fundamentally new or unusual reaction pathways and more on applying its established reactivity in innovative synthetic strategies. Its predictable reactions with nucleophiles make it a reliable building block for constructing complex molecular architectures. chemistry-chemists.com

Its utility is demonstrated in modern synthetic applications, such as:

The creation of reactive flame retardants, where the molecule is incorporated into polymers. google.com

The diastereoselective synthesis of complex chiral phosphonates, sometimes involving metal catalysts like palladium. lookchem.commolaid.com

The targeted synthesis of enzyme inhibitors by reacting it with specific alcohol moieties to mimic natural substrates. nih.govacs.org

These applications leverage the classic electrophilic nature of the P(O)Cl₂ group to build value-added molecules with tailored biological or material properties.

Derivatization and Functionalization Strategies for Dichlorophosphorylmethylbenzene

Synthesis of Phosphonic Esters and Amides from Dichlorophosphorylmethylbenzene

The highly reactive phosphorus-chlorine bonds in this compound are readily susceptible to nucleophilic attack by alcohols, phenols, and amines, providing a straightforward route to the corresponding phosphonic esters and amides.

The reaction with alcohols or phenols, typically carried out in the presence of a base such as triethylamine (B128534) or pyridine (B92270), yields dialkyl or diaryl (p-tolyl)phosphonates. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The choice of alcohol or phenol (B47542) can be varied to introduce a wide range of functional groups, thereby tuning the steric and electronic properties of the resulting phosphonate (B1237965) ester.

Similarly, the reaction of this compound with primary or secondary amines affords the corresponding phosphonic diamides. An excess of the amine is often used to act as both the nucleophile and the base. Alternatively, a non-nucleophilic base can be employed. This reaction is a valuable method for incorporating the phosphonyl group into peptide or other amine-containing structures.

| Reactant | Reagent | Product |

| This compound | Ethanol (in the presence of a base) | Diethyl (p-tolyl)phosphonate |

| This compound | Phenol (in the presence of a base) | Diphenyl (p-tolyl)phosphonate |

| This compound | Aniline (excess) | N,N'-Diphenyl-P-(p-tolyl)phosphonic diamide |

| This compound | Morpholine (excess) | 4,4'-(p-Tolylphosphonoyl)dimorpholine |

Halogenation and Other Substitutions on the Aromatic Ring of this compound

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The dichlorophosphoryl group is a deactivating, meta-directing group. This is due to the electron-withdrawing nature of the phosphoryl group, which decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. The withdrawal of electron density is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst. For example, bromination can be carried out using bromine and iron(III) bromide, leading to the formation of (3-bromo-4-methylphenyl)phosphonic dichloride.

Nitration: Nitration of this compound can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. The strongly deactivating nature of the dichlorophosphoryl group requires forcing conditions for the reaction to proceed, yielding (3-nitro-4-methylphenyl)phosphonic dichloride.

Sulfonation: Sulfonation can be achieved by treating this compound with fuming sulfuric acid (oleum). This reaction is reversible and can be used to introduce a sulfonic acid group at the meta position, which can serve as a blocking group or be further functionalized.

| Reaction | Reagents | Major Product |

| Bromination | Br₂ / FeBr₃ | (3-Bromo-4-methylphenyl)phosphonic dichloride |

| Chlorination | Cl₂ / AlCl₃ | (3-Chloro-4-methylphenyl)phosphonic dichloride |

| Nitration | HNO₃ / H₂SO₄ | (3-Nitro-4-methylphenyl)phosphonic dichloride |

| Sulfonation | SO₃ / H₂SO₄ | (3-Sulfo-4-methylphenyl)phosphonic dichloride |

Preparation of Organometallic Derivatives of this compound

The synthesis of organometallic derivatives of this compound typically involves prior functionalization of the aromatic ring with a halogen, which can then be converted into an organometallic species.

For instance, a bromo-substituted derivative of this compound can be reacted with magnesium metal in an ethereal solvent to form a Grignard reagent. The resulting organomagnesium compound is a powerful nucleophile and can be used in a variety of carbon-carbon bond-forming reactions. It is crucial to perform this reaction under anhydrous conditions to prevent the quenching of the Grignard reagent.

Alternatively, organolithium derivatives can be prepared via lithium-halogen exchange. This involves treating a halogenated this compound derivative with an alkyllithium reagent, such as n-butyllithium, at low temperatures. The resulting organolithium compound is a highly reactive species that can be used in a wide range of synthetic transformations.

Construction of Complex Molecular Architectures Utilizing this compound as a Building Block

While specific examples of using this compound as a core for constructing complex molecular architectures like dendrimers are not extensively reported, its difunctional nature makes it a potential candidate for such applications. The two reactive P-Cl bonds allow for the attachment of two branching units, initiating the growth of a dendritic structure.

In a hypothetical divergent synthesis, this compound could be reacted with a monomer containing two functional groups that are orthogonal to the group that reacts with the P-Cl bond. Subsequent activation of these peripheral functional groups would allow for the attachment of the next generation of monomers, leading to the stepwise construction of a dendrimer. The methyl group on the aromatic ring could also be functionalized to provide an additional point for modification or attachment.

Stereochemical Control in the Derivatization of this compound

The phosphorus atom in this compound is prochiral. The introduction of two different groups by sequential reaction of the P-Cl bonds can lead to the formation of a chiral phosphorus center.

Diastereoselective Synthesis: One approach to achieve stereochemical control is through the use of chiral, non-racemic alcohols or amines as nucleophiles. The reaction of this compound with a chiral alcohol can lead to the formation of two diastereomeric phosphonic esters. These diastereomers may have different physical properties, allowing for their separation by techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched phosphonic acid derivative.

Computational and Theoretical Investigations of Dichlorophosphorylmethylbenzene and Its Derivatives

Quantum Chemical Characterization of Dichlorophosphorylmethylbenzene

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic environment and geometric parameters.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution to understand the nature of its covalent bonds. Key aspects to investigate would include the polarity of the P-Cl, P=O, and P-C bonds, influenced by the electronegativity of the constituent atoms. The aromatic phenyl ring introduces a system of delocalized π-electrons, and its interaction with the phosphoryl group is of particular interest.

Computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory could be employed to calculate atomic charges, molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. This would reveal the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity.

At present, specific data on bond orders, charge distributions, and molecular orbital energies for this compound are not available in the public domain.

Molecular Geometry and Conformational Studies

The three-dimensional arrangement of atoms in this compound, along with its conformational flexibility, dictates its physical and chemical properties. The orientation of the dichlorophosphoryl group relative to the methylbenzene ring is a key conformational variable.

Computational geometry optimization would be the first step in determining the most stable conformation(s) of the molecule. This would involve calculating the potential energy surface as a function of key dihedral angles, such as the C-C-P-O and C-C-P-Cl angles. The results would likely reveal the preferred rotational isomers and the energy barriers between them.

A detailed conformational analysis would provide insights into the steric and electronic effects that govern the molecule's shape. However, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational energy profiles for this compound have not been reported in published literature.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a bridge between static quantum chemical calculations and real-world dynamic systems.

Dynamic Behavior and Stability Analysis

Analysis of the simulation trajectories would provide information on the fluctuations of bond lengths and angles, offering a dynamic picture of the molecule's stability. Such studies are crucial for understanding how the molecule behaves in a realistic environment. Currently, no such simulation data is publicly accessible for this compound.

Solvent Effects on this compound Reactivity

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. For a polar molecule like this compound, solvent effects are expected to be pronounced. The reactivity of the P-Cl bonds, for instance, towards nucleophilic substitution would be highly dependent on the polarity and proticity of the solvent.

Computational studies could model the solvation of this compound in various solvents using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuous medium). These models could help predict how the solvent stabilizes or destabilizes the ground state and transition states of reactions involving this compound, thereby providing a quantitative understanding of the solvent's role in its reactivity. Research in this specific area is yet to be published.

In Silico Exploration of this compound-Derived Ligand Interactions

The potential of this compound and its derivatives to act as ligands in coordination chemistry or as inhibitors for biological targets could be explored using in silico methods.

Molecular docking studies could be performed to predict the binding affinity and mode of interaction of these compounds with the active sites of proteins or other receptors. Such studies are instrumental in structure-based drug design and in understanding the molecular basis of biological activity.

Following docking, molecular dynamics simulations of the ligand-receptor complex could be used to assess the stability of the binding and to characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This in silico screening approach can efficiently identify promising candidates for further experimental investigation. However, the scientific literature does not currently contain any reports on the in silico exploration of this compound or its derivatives as ligands.

Ligand-Target Binding Affinity Predictions

Computational methods, particularly molecular docking, are instrumental in predicting how derivatives of this compound would bind to biological targets. nih.govnih.gov These techniques estimate the binding affinity, often expressed as binding energy (in kcal/mol), where a lower value indicates a more stable and favorable interaction. nih.gov

For instance, studies on various organophosphorus (OP) compounds have successfully predicted their binding affinities to a range of protein targets. nih.govnih.gov Molecular docking has been used to investigate the interactions of OP pesticides with targets beyond the canonical acetylcholinesterase (AChE), such as HSP90AA1, MET, EGFR, and SRC. nih.gov In one such study, the binding energies for various OPs ranged from -4.2 to -7.2 kcal/mol. nih.gov Another study focusing on the cardiotoxicity of OPs identified MAPK9, MAPK1, and HSP90AA1 as key targets for dichlorvos, methidathion, and malathion, with binding affinities of -7.1, -8.1, and -8.6 kcal/mol, respectively. nih.govresearchgate.net

These computational approaches allow for the high-throughput screening of virtual libraries of this compound derivatives against various protein structures. biorxiv.org By calculating the predicted binding affinities, researchers can prioritize which derivatives are most likely to be active, thus streamlining the drug discovery and development process. biorxiv.org For example, a novel phosphate (B84403) binding site predictor, PBSP, has demonstrated high accuracy in identifying and predicting the binding modes of phosphate-containing ligands. nih.gov This tool could be readily applied to this compound derivatives to predict their interactions with phosphate-binding proteins. nih.gov

Table 1: Predicted Binding Affinities of Analogous Organophosphorus Compounds to Various Protein Targets

| Organophosphorus Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

| Dichlorvos | MAPK9 | -7.1 nih.gov |

| Methidathion | MAPK1 | -8.1 nih.gov |

| Malathion | HSP90AA1 | -8.6 nih.gov |

| Chlorpyrifos Oxon | HSP90AA1 | ~ -7.0 nih.govresearchgate.net |

| Diazinon-oxon | HSP90AA1 | ~ -6.5 nih.govresearchgate.net |

| Paraoxon | HSP90AA1 | ~ -6.8 nih.govresearchgate.net |

This table is interactive. Users can sort columns and filter data based on the compound or target.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Electrostatic)

Beyond simply predicting binding affinity, computational models provide detailed insights into the specific intermolecular forces that stabilize the ligand-target complex. These interactions are fundamental to molecular recognition and activity.

Hydrogen Bonding: The phosphoryl group (P=O) in this compound and its derivatives is a potent hydrogen bond acceptor. Computational studies on other organophosphates have consistently highlighted the critical role of hydrogen bonding between the P=O oxygen and hydrogen bond donors in the protein's active site, such as the NH groups of amino acid residues. nih.gov Density Functional Theory (DFT) calculations have been employed to show how hydrogen bonding can significantly influence the complexation behavior and stability of organophosphorus compounds. nih.gov For example, weak C-H···O hydrogen bonds have been shown to contribute significantly to the stability of uranyl nitrate (B79036) complexes with H-phosphonates, increasing stability by as much as ~14 kcal/mol. nih.gov

Electrostatic Interactions: Electrostatic potential (ESP) maps are a powerful visualization tool used to understand the charge distribution on a molecule's surface. avogadro.cclibretexts.orgproteopedia.org These maps show electron-rich regions (typically colored red) and electron-deficient regions (colored blue), which are crucial for predicting electrostatic interactions with a biological target. avogadro.ccresearchgate.net For a molecule like this compound, the electronegative oxygen and chlorine atoms would create a region of negative electrostatic potential around the phosphoryl group, making it favorable for interaction with positively charged residues in a binding pocket. libretexts.org

Other Interactions: Van der Waals interactions also play a crucial role in the binding of organophosphorus compounds. researchgate.net Molecular dynamics simulations have revealed that these forces are critical for the interaction of OPs with human acetylcholinesterase. researchgate.net

By analyzing these interactions, researchers can understand why certain derivatives bind more strongly than others and can rationally design new molecules with improved binding characteristics.

Structure-Property and Structure-Activity Relationship (SAR) Studies of this compound Derivatives through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govspringernature.combenthamdirect.comnih.gov These models are essential for predicting the activity of novel this compound derivatives and for understanding the molecular features that drive their effects. springernature.combenthamdirect.com

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to find a mathematical relationship between these descriptors and the observed activity. benthamdirect.com For organophosphorus compounds, important descriptors often include:

Electronic Descriptors: Such as the HOMO-LUMO energy gap, which has been shown to contribute significantly to binding affinity with acetylcholinesterase. nih.gov Partial charges on atoms, calculated using methods like PEOE_VSA, reflect the electrostatic interactions with biological targets. tandfonline.com

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule.

Hydrophobicity Descriptors: Like ALOGP2, which relates to how the compound distributes between aqueous and lipid environments, affecting its ability to cross cell membranes. benthamdirect.com

Hydrogen Bonding Descriptors: The number of hydrogen bond donors (NumHDonors) is a crucial descriptor, as an increase in these can enhance hydrophilicity and reduce membrane permeability. tandfonline.com

A successful QSAR model can be used to predict the activity of untested derivatives of this compound, allowing for the virtual screening of large numbers of compounds and the prioritization of those with the most promising predicted activity. benthamdirect.comnih.gov For example, a QSAR study on the acute toxicity of OPs found that descriptors related to hydrophobicity, molecular shape, and charge distribution were key predictors of toxicity. benthamdirect.com Another study on benzofuran (B130515) derivatives, which share some structural similarities with the aromatic portion of this compound, found that substitutions at the C-2 position and the addition of halogen atoms significantly influenced their anticancer activity. nih.gov

Table 2: Key Molecular Descriptors in Organophosphorus QSAR Studies

| Descriptor Type | Example Descriptor | Significance |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and binding affinity. nih.gov |

| Electronic | PEOE_VSA | Characterizes partial charges and electrostatic interactions. tandfonline.com |

| Hydrophobicity | ALOGP2 | Influences membrane permeability and bioavailability. benthamdirect.com |

| Hydrogen Bonding | NumHDonors | Affects hydrophilicity and interaction with targets. tandfonline.com |

| Topological | RDF030u, GATS5m | Describe molecular shape and 3D structure. benthamdirect.com |

This interactive table summarizes key descriptor types and their importance in QSAR models for organophosphorus compounds.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most likely mechanism. researchgate.net

For a compound like this compound, which contains a reactive P-Cl bond, a key transformation of interest would be its reaction with nucleophiles, such as in hydrolysis or reactions with alcohols or amines. Many important reactions in organophosphorus chemistry proceed through an addition-elimination mechanism. mdpi.com

DFT studies on similar trivalent phosphorus compounds reacting with polyhaloalkanes have shown that these reactions proceed via a nucleophilic attack of the phosphorus atom on a halogen. researchgate.netnih.gov The calculations can determine the activation barriers for different potential pathways, revealing the kinetically and thermodynamically favored products. researchgate.netnih.gov For example, in the reaction of R₂PR' with CCl₃POR''₂, calculations proved that the nucleophilic attack of the phosphorus atom on a chlorine atom is the favored pathway. researchgate.netnih.gov

Similarly, computational studies can be used to investigate the mechanism of reactions like the Arbuzov or Michaelis-Becker reactions, which are common for organophosphorus compounds. mdpi.com The influence of electron-withdrawing or electron-donating groups on the benzene (B151609) ring of this compound could also be systematically studied to understand their effect on the reaction rate and mechanism. Electron-withdrawing groups would be expected to activate the phosphorus center towards nucleophilic attack. mdpi.com

By providing a detailed, atomistic view of the reaction process, computational chemistry offers invaluable insights that can be used to optimize reaction conditions, predict the formation of byproducts, and design new synthetic routes for this compound derivatives.

Applications of Dichlorophosphorylmethylbenzene in Advanced Chemical Synthesis and Materials Science

Dichlorophosphorylmethylbenzene as a Versatile Reagent in Organic Synthesis

This compound is a key precursor in the synthesis of various organophosphorus compounds, most notably phosphonate (B1237965) esters. These esters are crucial reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely employed method for the stereoselective synthesis of alkenes. The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with a high preference for the (E)-isomer. uiowa.eduyoutube.comnih.gov

The synthesis of tolyl-substituted phosphonate esters from this compound is a straightforward process, typically involving the reaction of the dichloride with an appropriate alcohol. The resulting phosphonate esters can then be deprotonated with a base to form the corresponding carbanion, which subsequently reacts with a carbonyl compound to yield the desired alkene. uiowa.edu The tolyl group in the phosphonate can influence the reactivity and selectivity of the HWE reaction.

The general mechanism of the Horner-Wadsworth-Emmons reaction is as follows:

Deprotonation of the phosphonate ester to form a phosphonate carbanion.

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone.

Formation of a cyclic oxaphosphetane intermediate.

Elimination of a phosphate (B84403) byproduct to form the alkene.

While the HWE reaction is a cornerstone of modern organic synthesis, the specific use of phosphonates derived from this compound in complex total synthesis is an area of ongoing research. The development of mild and versatile one-flask protocols for the conversion of benzylic alcohols directly to diethyl benzylphosphonate esters highlights the continuous efforts to expand the utility of such reagents. uiowa.edu

Role of this compound in the Development of Flame-Retardant Materials

The inherent flammability of many polymeric materials necessitates the incorporation of flame retardants to meet stringent safety standards. Organophosphorus compounds have emerged as effective flame retardants, often acting through a condensed-phase mechanism where they promote the formation of a protective char layer upon combustion. This char layer insulates the underlying polymer from heat and oxygen, thereby inhibiting further burning. mdpi.commdpi.comnih.govresearchgate.net

This compound serves as a valuable precursor for the synthesis of phosphorus-containing flame retardants. Through reactions that replace the chlorine atoms, it can be incorporated into various molecular structures, including oligomers and polymers. These flame-retardant additives can be physically blended with polymers or chemically incorporated into the polymer backbone.

The effectiveness of phosphorus-based flame retardants is often dependent on the phosphorus content and the chemical environment of the phosphorus atom. Research into phosphorus-containing flame retardants often involves synthesizing novel compounds and evaluating their performance in various polymer matrices, such as epoxy resins and polyesters. mdpi.commdpi.com The thermal stability and flame retardancy of materials containing these additives are typically assessed using techniques like thermogravimetric analysis (TGA) and cone calorimetry.

Table 1: Comparison of Flame Retardancy in Epoxy Resins with Different Phosphorus Flame Retardants

| Flame Retardant Type | Polymer Matrix | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) |

| Aryl Phosphate Ester | Epoxy | 9 | 28 | V-0 | 45 |

| Phosphonate | Epoxy | 12 | 32 | V-0 | 55 |

| Red Phosphorus (encapsulated) | Epoxy | 15 | 35 | V-0 | 60 |

This table presents representative data and is for illustrative purposes. Actual values can vary depending on the specific chemical structures and experimental conditions.

The tolyl group in flame retardants derived from this compound can contribute to the thermal stability and char-forming ability of the resulting material. The ongoing development in this field focuses on creating highly efficient and environmentally benign flame-retardant systems.

Utilization of this compound in the Synthesis of Ligands for Catalysis

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. orgsyn.org The electronic and steric properties of the phosphine ligand play a crucial role in determining the activity and selectivity of the catalyst. This compound can be utilized as a starting material for the synthesis of tolyl-substituted phosphine ligands.

The synthesis of such ligands typically involves the reduction of the phosphonic dichloride to the corresponding primary or secondary phosphine, followed by further functionalization. Alternatively, Grignard or organolithium reagents can be used to replace the chlorine atoms with other organic groups. The presence of the tolyl group can impart specific steric and electronic characteristics to the resulting phosphine ligand. For instance, tri(o-tolyl)phosphine is a well-known bulky phosphine ligand used in various catalytic applications.

The development of new phosphine ligands is a continuous effort in the field of catalysis to achieve higher efficiency, broader substrate scope, and milder reaction conditions. The tunability of the ligand structure by modifying the substituents on the phosphorus atom is a key strategy. While direct synthetic routes from this compound to complex chiral phosphine ligands are not extensively documented in readily available literature, its potential as a precursor for a variety of tolyl-based phosphines is evident.

Table 2: Examples of Tolyl-Containing Phosphine Ligands and Their Catalytic Applications

| Ligand | Catalyst System | Reaction Type |

| Tri(o-tolyl)phosphine | Palladium | Suzuki-Miyaura Coupling |

| Di(p-tolyl)phenylphosphine | Rhodium | Asymmetric Hydrogenation |

| Tri(p-tolyl)phosphine | Nickel | Kumada Coupling |

This table provides examples of tolyl-containing phosphine ligands and is not an exhaustive list. The specific applications and efficacy can vary.

Strategic Importance of this compound in the Production of Specialty Chemicals

This compound serves as a strategic intermediate in the synthesis of a range of specialty chemicals. Its reactivity allows for the introduction of the tolylphosphoryl group into various organic molecules, leading to compounds with specific functionalities.

One area of application is in the synthesis of photosensitive materials. The phosphorus-containing moiety can influence the electronic properties of a molecule, potentially making it suitable for applications in photolithography or as a photoinitiator.

Another potential application lies in the production of lubricant additives. Organophosphorus compounds are known to act as anti-wear and extreme pressure additives in lubricating oils. The tolyl group could enhance the thermal stability and solubility of these additives in the base oil.

The versatility of this compound as a reactant in various chemical transformations makes it a valuable building block for the fine chemical industry. Further research into its reaction chemistry is likely to uncover new synthetic routes to novel specialty chemicals with unique properties.

Integration of this compound into Polymer Science and Functional Coatings

The incorporation of phosphorus-containing moieties into polymers can significantly enhance their properties, such as flame retardancy, thermal stability, and adhesion. This compound can be used as a monomer or a modifying agent in polymer synthesis to create functional polymers and coatings. researchgate.netmdpi.commetu.edu.tr

By reacting this compound with diols or other difunctional monomers, polyesters or polyphosphonates containing the tolyl-phosphorus unit in the polymer backbone can be synthesized. These polymers may exhibit improved thermal properties and inherent flame retardancy. The tolyl group can also influence the mechanical properties and processability of the resulting polymers.

In the area of functional coatings, this compound derivatives can be used to modify the surface of materials. For instance, coatings containing methylphenylphosphine (B8802469) oxide moieties can be designed to have specific properties such as improved adhesion, corrosion resistance, or altered surface energy. The development of functional polymeric materials is a rapidly growing field, and the use of versatile building blocks like this compound is crucial for creating new materials with tailored properties for a wide range of applications. researchgate.netmdpi.commetu.edu.tr

Future Research Trajectories and Emerging Paradigms in Dichlorophosphorylmethylbenzene Research

Innovations in Green Chemical Synthesis of Dichlorophosphorylmethylbenzene

The synthesis of organophosphorus compounds is traditionally reliant on methods that can be hazardous and environmentally taxing. The future of this compound synthesis lies in the adoption of green chemistry principles, focusing on reducing waste, avoiding toxic substances, and improving energy efficiency.

Innovations in this area are moving away from conventional reagents toward more sustainable alternatives. A key development is the use of Lewis acid ionic liquids as catalysts for the reaction between phosphorus trichloride (B1173362) and benzene (B151609), which provides an environmentally friendly route to phenylphosphonic dichloride, a synonym for this compound. google.com This method is advantageous as the ionic liquid catalyst can be separated from the product mixture and potentially recycled, minimizing waste. google.com

Another promising green approach, demonstrated in the synthesis of related benzyl (B1604629) phosphonates, involves using a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400). frontiersin.org This system avoids volatile and toxic organic solvents and operates at room temperature, offering excellent yields and selectivity. frontiersin.org The use of PEG not only serves as a benign reaction medium but may also act as a phase-transfer catalyst (PTC). frontiersin.org The principles of using plant extracts as reducing and stabilizing agents, a cornerstone of green nanoparticle synthesis, could also be explored for novel synthetic pathways. nih.govnih.govresearchgate.net Such methods represent a significant step forward, offering cost-effective and environmentally friendly protocols that could be adapted for this compound production. frontiersin.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Benzylphosphonic Dichloride and Related Compounds

| Feature | Conventional Method | Emerging Green Method |

| Catalyst | Traditional Friedel-Crafts (e.g., AlCl₃) | Lewis Acid Ionic Liquid google.com |

| Solvent | Volatile Organic Compounds (VOCs) | Polyethylene Glycol (PEG-400), Ionic Liquids google.comfrontiersin.org |

| Toxicity | High (uses hazardous reagents) | Low (avoids toxic solvents/metals) frontiersin.org |

| Recyclability | Difficult | High (catalyst can be separated and reused) google.com |

| Conditions | Often requires high energy input | Mild conditions, room temperature frontiersin.org |

Advancements in High-Throughput Experimentation and Automation for this compound Studies

High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid screening of a large number of experimental parameters in parallel. nih.gov Originating in biology, HTE has become an indispensable tool in chemistry for accelerating the discovery and optimization of new reactions and materials. nih.gov The application of HTE to the synthesis and utilization of organophosphorus compounds is an emerging field with significant potential. sciengine.comsciengine.com

For this compound, HTE could be used to rapidly optimize its synthesis by screening numerous catalysts, solvents, bases, and temperature conditions simultaneously. acs.org This rational, hypothesis-driven approach utilizes microscale reactions in well-plates (e.g., 96 or 1536 wells), minimizing the consumption of materials and allowing for the rapid generation of large datasets. nih.govchemrxiv.org

Automation is a key component of modern HTE. mdpi.com Automated liquid handling robots can prepare reaction arrays, while advanced analytical techniques like UPLC-MS provide rapid and quantitative analysis of the outcomes. nih.govchemrxiv.org Furthermore, continuous-flow technology offers a route to automated and scalable synthesis. nih.gov This technique allows for precise control over reaction parameters like time and temperature, which is particularly beneficial for exothermic or hazardous reactions involving reagents like phosphoryl chloride (POCl₃), a related phosphorus compound. nih.govmdpi.com Implementing an automated continuous system for this compound could enhance safety, improve consistency, and increase spacetime yield. mdpi.com

Table 2: Hypothetical High-Throughput Experimentation (HTE) Screening Array for a this compound Reaction

| Well ID | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| A1 | Catalyst A | Toluene (B28343) | 80 | 45 |

| A2 | Catalyst A | THF | 80 | 62 |

| A3 | Catalyst B | Toluene | 80 | 78 |

| A4 | Catalyst B | THF | 80 | 85 |

| B1 | Catalyst A | Toluene | 100 | 51 |

| B2 | Catalyst A | THF | 100 | 68 |

| B3 | Catalyst B | Toluene | 100 | 82 |

| B4 | Catalyst B | THF | 100 | 91 |

Synergistic Approaches Combining Experimental and Computational Methodologies for this compound

The integration of computational chemistry with experimental studies provides a powerful synergistic approach to understanding and predicting chemical behavior. nih.gov Density Functional Theory (DFT) is a particularly valuable computational tool for investigating the electronic structure, reactivity, and properties of molecules. chemrxiv.orgresearchgate.net

For this compound, DFT calculations could be employed to model reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts at a molecular level. For instance, computational studies on related phosphonic acids have been used to determine their propensity to adsorb onto catalyst surfaces, providing insights that correlate well with experimentally observed reaction kinetics. chemrxiv.org This predictive power can guide the rational design of experiments, saving time and resources. nih.gov

An iterative loop where experimental results are used to refine computational models, and computational predictions are used to design new experiments, can accelerate discovery. nih.gov For example, experimental findings on the reactivity of this compound could be corroborated through DFT calculations of binding energies or transition states. chemrxiv.org This combined strategy is essential for developing a deep, fundamental understanding of the compound's properties and for designing new, more efficient catalytic systems or functional materials based upon it.

Table 3: Illustrative Synergy between Experimental and Computational Data

| Parameter | Experimental Finding (Example) | Computational Prediction (DFT) | Correlation |

| Catalyst Activity | Catalyst B shows higher yield | Lower activation energy barrier calculated for Catalyst B | Strong |

| Reaction Intermediate | Spectroscopic evidence of a transient species | Calculated stable structure of a proposed intermediate | Strong |

| Adsorption Energy | Strong binding to surface observed via calorimetry | High equilibrium adsorption potential calculated chemrxiv.org | Strong |

| Byproduct Formation | Minor byproduct detected via GC-MS | Plausible side-reaction pathway identified with low energy barrier | Moderate |

Exploration of this compound in Nanoscience and Nanotechnology

Nanoscience offers transformative potential by creating materials with novel properties based on their nanoscale structure. nih.gov A key technique in this field is the surface functionalization of nanoparticles, where the properties of a nanoparticle are tuned by attaching specific organic molecules (ligands) to its surface. nih.govmdpi.com

While direct applications are still nascent, this compound represents a potential candidate for creating novel functionalized nanoparticles. The phosphonyl dichloride group is reactive and could be used to covalently link the benzyl moiety to the surface of various nanoparticle cores (e.g., silica, iron oxide, quantum dots). nih.gov Such functionalization could impart new properties to the nanoparticles, for example, by altering their solubility, stability, or affinity for other molecules.

One potential avenue is in the development of novel adsorbents or catalysts. Polymer-functionalized magnetic nanoparticles have been synthesized for the removal of pollutants from water, where the surface functional groups play a critical role in adsorption. mdpi.com By modifying this compound to introduce other functional groups onto the benzyl ring, it could be used to create nanoparticle-based systems for targeted delivery, sensing, or catalysis. mdpi.com

Table 4: Potential Nanoparticle Systems Incorporating this compound Derivatives

| Nanoparticle Core | Functionalizing Ligand (Derivative of this compound) | Potential Application |

| Fe₃O₄ (Magnetic) | Benzylphosphonic acid with chelating groups | Targeted heavy metal adsorption |

| SiO₂ (Silica) | Amino-functionalized benzylphosphonate | Platform for bioconjugation nih.gov |

| Au (Gold) | Thiol-terminated benzylphosphonate | Self-assembled monolayers for sensors |

| TiO₂ (Titania) | Dye-functionalized benzylphosphonate | Anchoring group in dye-sensitized solar cells |

Cross-Disciplinary Research Initiatives Involving this compound

The most significant breakthroughs in science often occur at the intersection of different disciplines. Research on organophosphorus compounds already spans a wide range of fields, including medicine, agriculture, and materials science. rsc.orgmdpi.comrice.edu Future research on this compound will benefit immensely from cross-disciplinary collaborations.

For example, collaboration between synthetic chemists and materials scientists could lead to the development of new polymers or metal-organic frameworks (MOFs) where this compound or its derivatives are incorporated as building blocks or ligands. rice.edu Such materials could have unique catalytic, electronic, or mechanical properties.

Partnerships with computational scientists are crucial for developing predictive models of the compound's behavior, as discussed previously. chemrxiv.org Furthermore, collaborations with biologists and toxicologists are essential for evaluating the biological activity and environmental impact of any new materials or applications derived from this compound, ensuring that new technologies are developed responsibly. mdpi.commdpi.com Such initiatives, which combine expertise from chemistry, materials science, engineering, and biology, will be the primary driver for unlocking the full potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dichlorophosphorylmethylbenzene, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : React phenylmagnesium bromide with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by methylation using methyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like dichlorophenylphosphine oxide .

- Route 2 : Utilize a Friedel-Crafts alkylation of benzene with dichloromethylphosphoryl chloride. Optimize temperature (60–80°C) and catalyst (e.g., AlCl₃) loading to enhance yield .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Management : Segregate waste containing phosphorus-chlorine bonds and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

- Emergency Response : Neutralize spills with sodium bicarbonate and evacuate the area immediately if vapor release occurs .

Q. How can impurities in this compound be identified and quantified?

- Methodology :

- Analytical Techniques : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities (e.g., residual solvents). Use high-performance liquid chromatography (HPLC) with UV detection for non-volatile byproducts like dihydroxybenzols .

- Reference Standards : Compare retention times and spectral data with certified standards of common impurities (e.g., dichlorobenzene) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Mechanistic Studies : Conduct kinetic experiments under varying temperatures and ligand environments (e.g., triphenylphosphine vs. tris-o-furylphosphine). Monitor reaction intermediates via in situ ³¹P NMR to assess ligand coordination efficiency .

- Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for P–C bond formation in different steric environments .

Q. What advanced spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodology :

- Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR to map molecular structure and confirm substitution patterns. For example, ³¹P NMR chemical shifts between 15–25 ppm indicate P–Cl bonding .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions, particularly for polymorphic forms .

Q. How can contradictory data in stability studies of this compound be resolved?

- Methodology :

- Controlled Degradation Experiments : Expose the compound to varying humidity (20–80% RH) and temperatures (25–60°C). Use accelerated aging studies with HPLC-MS to identify degradation pathways (e.g., hydrolysis to phosphoryl acids) .

- Statistical Analysis : Apply principal component analysis (PCA) to differentiate between experimental artifacts (e.g., oxygen contamination) and intrinsic instability .

Q. What frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

- Methodology :

- PICO Framework : Define P opulation (e.g., catalytic systems), I ntervention (e.g., ligand variation), C omparison (e.g., Pd vs. Ni catalysts), and O utcome (e.g., reaction yield).

- FINER Criteria : Ensure the study is F easible (lab resources), I nteresting (novel P–C bond activation), N ovel (understudied mechanistic pathways), E thical (safe disposal), and R elevant (applications in agrochemical synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.